DNA Binding Thermodynamic Signatures: Radical Shifts in Binding Driving Force Across the DAP → MDAP+ → DMDAP2+ Series
Within the 2,7-diazapyrene family, the neutral (DAP), monocationic (MDAP+), and dicationic (DMDAP2+) forms exhibit profoundly different thermodynamic binding signatures to DNA, a differentiation entirely controlled by the nitrogen methylation state. This dramatically changes the binding driving force from enthalpy-driven to entropy-driven [1]. In contrast, typical DNA intercalators like ethidium bromide generally follow a single, unified thermodynamic profile. This controllable thermodynamic diversity is a direct consequence of the 2,7-diazapyrene scaffold's ability to access multiple charge states, a property not available to the parent pyrene which lacks nitrogen centers [1].
| Evidence Dimension | DNA binding thermodynamics (calf thymus DNA) |
|---|---|
| Target Compound Data | DAP: ΔH° = −9 kcal/mol, ΔS° = −7 cal/(mol·K); MDAP+: ΔH° = −3 kcal/mol, ΔS° = +12 cal/(mol·K); DMDAP2+: ΔH° = +5.2 kcal/mol, ΔS° = +43 cal/(mol·K) |
| Comparator Or Baseline | Within-series comparison: DAP (neutral) vs. MDAP+ (monocation) vs. DMDAP2+ (dication) |
| Quantified Difference | ΔΔH° spans 14.2 kcal/mol; ΔΔS° spans 50 cal/(mol·K) across the series. Sign reversal in ΔH° (negative to positive) and ΔS° (negative to positive) from DAP to DMDAP2+. |
| Conditions | Calf thymus DNA; linear dichroism (LD) and calorimetry; pH and ionic strength controlled. |
Why This Matters
Procurement of a specific charge variant (neutral DAP vs. methylated salt) is not interchangeable for DNA-targeting applications, as the thermodynamic driving force—and thus binding affinity and geometry—inverts across the series.
- [1] Becker, H.-C.; Nordén, B. DNA Binding Properties of 2,7-Diazapyrene and Its N-Methylated Cations Studied by Linear and Circular Dichroism Spectroscopy and Calorimetry. J. Am. Chem. Soc. 1997, 119 (25), 5798–5803. View Source
